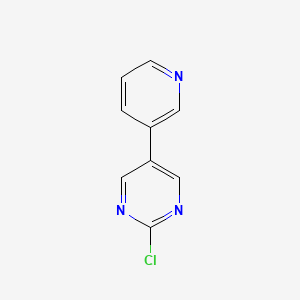

2-Chloro-5-(pyridin-3-yl)pyrimidine

説明

2-Chloro-5-(pyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H6ClN3 and its molecular weight is 191.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pyrimidine derivatives have been known to interact with various biological targets, including cyclin-dependent kinases (cdks) which are promising therapeutic targets for cancer therapy .

Mode of Action

For instance, some pyrimidine derivatives have been found to inhibit CDKs, resulting in suppression of their downstream signaling pathway and inhibition of cell proliferation .

Biochemical Pathways

For example, some pyrimidine derivatives have been found to affect the pathways related to cell cycle progression and cellular apoptosis .

Result of Action

Some pyrimidine derivatives have been found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .

生化学分析

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase .

Cellular Effects

Some pyrimidine derivatives have been found to inhibit cell proliferation and induce cellular apoptosis .

Molecular Mechanism

It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Some pyrimidine derivatives have been found to inhibit tumor growth in xenograft mouse models .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles within the cell .

生物活性

2-Chloro-5-(pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. The compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and a pyridine moiety at the 5-position, with the molecular formula C9H6ClN3. This unique structure allows it to interact with various biological targets, making it a candidate for further exploration in drug discovery.

Anticancer Potential

Research indicates that this compound has shown promise as an inhibitor of various enzymes and receptors , particularly in cancer treatment contexts. Its structural similarities to known pharmacophores facilitate effective interactions with biological targets. Studies have demonstrated its ability to inhibit specific enzymes involved in disease pathways, highlighting its potential therapeutic applications in oncology.

Case Study: Antitumor Activity

A study focused on the compound's interaction with folate receptor (FR) α-expressing tumor cells revealed that it could effectively inhibit cell proliferation. This inhibition was linked to its capability to interfere with nucleotide biosynthesis pathways, suggesting a mechanism involving dual inhibition of key enzymes such as GARFTase and AICARFTase .

Antimicrobial Effects

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds similar to it have demonstrated considerable efficacy against various bacteria and fungi, including E. coli and S. aureus. The presence of the chloro group is believed to enhance the compound's reactivity and biological activity against these pathogens .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects , which have been documented in various studies. For instance, derivatives with similar structural features have shown significant inhibition of paw edema in animal models, suggesting potential applications in treating inflammatory diseases .

Summary of Biological Activities

While specific mechanisms for this compound are still under investigation, it is theorized that its biological activity arises from interactions with key enzymes involved in metabolic pathways relevant to cancer and inflammation. The structural features allow for binding to active sites of these enzymes, leading to downstream effects that inhibit cell growth or modulate immune responses.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, which allow for modifications that may enhance its biological activity. Research into derivatives of this compound continues, aiming to optimize its pharmacological properties by altering functional groups or substitution patterns.

Notable Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Similar structure, different substitution | Varying anticancer activity |

| 4-Amino-2-chloropyrimidine | Amino group at the 4-position | Potentially distinct biological effects |

| 2-Methyl-5-(pyridin-3-yl)pyrimidine | Methyl group instead of chlorine | Altered lipophilicity and activity |

科学的研究の応用

Pharmaceutical Development

2-Chloro-5-(pyridin-3-yl)pyrimidine has emerged as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable it to interact effectively with biological targets, making it a candidate for drug discovery.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors, particularly in cancer treatment contexts. Its ability to inhibit specific enzymes involved in disease pathways highlights its potential therapeutic applications. Studies have shown promising results regarding its binding affinities and mechanisms of action through biochemical assays and computational modeling.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance, derivatives of pyrimidine have demonstrated the ability to suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound and its derivatives could be developed into effective anti-inflammatory agents.

Case Study 1: RET Inhibition

Patents describe the use of this compound derivatives as inhibitors of RET (rearranged during transfection) proteins, which are implicated in certain cancers. These compounds showed efficacy against both wild-type RET and its resistant variants, indicating their potential in targeted cancer therapies .

Case Study 2: Kinase Inhibition

A study involving high-throughput screening identified related compounds that inhibited human kinases associated with various diseases. The structural similarities between these compounds and this compound suggest that it may also serve as a scaffold for developing selective kinase inhibitors .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Similar pyrimidine-pyridine structure | Different substitution pattern affecting activity |

| 2-Chloro-5-nitropyrimidine | Nitrogen substituent at the 5-position | Enhanced reactivity due to nitro group |

| 4-Amino-2-chloropyrimidine | Amino group at the 4-position | Potentially different biological activity |

| 2-Methyl-5-(pyridin-3-yl)pyrimidine | Methyl group instead of chlorine | Altered lipophilicity and biological properties |

These compounds exhibit varying degrees of biological activity influenced by their functional groups and substitution patterns.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions:

Reagents and Conditions

-

Ammonia/Amines : Forms 2-amino derivatives in anhydrous solvents (e.g., DMF, THF) at 80–100°C .

-

Alkoxides/Phenoxides : Produces 2-alkoxy/phenoxy pyrimidines using NaH or K₂CO₃ as a base in polar aprotic solvents .

-

Thiols : Yields 2-sulfanyl derivatives via catalysis with CuI or Pd(PPh₃)₄.

Example Reaction :

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reagents : Aryl/alkyl boronic acids, Pd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃ in DME/H₂O .

Products : 2-Aryl/alkyl-5-(pyridin-3-yl)pyrimidines (e.g., biaryl systems for drug discovery) .

Representative Table :

| Boronic Acid | Catalyst | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 85 | Kinase inhibitor intermediates |

| Vinylboronic acid | PdCl₂(dppf) | 72 | Functionalized ligands |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes electrophilic substitution at position 4 (meta to nitrogen):

Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 5-(4-nitropyridin-3-yl)-2-chloropyrimidine .

-

Halogenation : NBS or Cl₂/FeCl₃ introduces halogens at position 4 .

Mechanistic Insight :

The pyridine nitrogen directs electrophiles to the para position relative to itself, consistent with aromatic substitution trends .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Example :

Reaction with hydrazine derivatives forms pyrazolo[1,5-a]pyrimidines, which are bioactive scaffolds .

Conditions :

Coordination Chemistry

The pyridinyl nitrogen acts as a ligand for transition metals:

Complex Formation :

-

With Pd(II) or Pt(II): Stabilizes square-planar complexes for catalytic applications.

-

With Cu(I): Forms luminescent complexes used in OLEDs.

Key Data :

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Pd(OAc)₂ | 1:2 | Square-planar | Catalytic cross-coupling |

| CuI | 1:1 | Tetrahedral | Photoluminescence |

Functionalization via Directed C–H Activation

The pyridine ring undergoes regioselective C–H bond functionalization:

Reactions :

Limitations :

Steric hindrance from the pyrimidine group reduces reactivity at position 2 of the pyridine ring .

特性

IUPAC Name |

2-chloro-5-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYKBWCTGBYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296335 | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-38-3 | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。